![molecular formula C18H17BrN4O2 B2831921 3-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole CAS No. 2034529-54-7](/img/structure/B2831921.png)
3-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole is a useful research compound. Its molecular formula is C18H17BrN4O2 and its molecular weight is 401.264. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H19BrN4O3 with a molecular weight of approximately 397.25 g/mol. The presence of bromine in the pyrimidine ring and the indole structure contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, derivatives containing bromopyrimidine have shown promising results in inhibiting cancer cell proliferation.
- Cell Viability Assays : In vitro studies using various cancer cell lines (e.g., HeLa, MCF-7) demonstrated that compounds with similar structures exhibit significant cytotoxic effects. The IC50 values for these compounds were reported to be in the low micromolar range, indicating potent activity against cancer cells .
-
Mechanisms of Action :
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at the sub-G1 phase, leading to apoptosis in cancer cells. This was evidenced by flow cytometry analysis .
- Inhibition of Angiogenesis : The antiangiogenic properties were evaluated using chick chorioallantoic membrane (CAM) assays, where significant inhibition of blood vessel formation was observed, suggesting that these compounds may prevent tumor growth by blocking nutrient supply .
Molecular Docking Studies
Computational studies have provided insights into the binding affinities of similar compounds with key proteins involved in cancer progression. For example, docking studies revealed that these compounds bind effectively to matrix metalloproteinases (MMPs), which are crucial for tumor metastasis . The binding energies ranged from -7.8 to -9.0 kcal/mol, indicating strong interactions with target proteins.
Case Studies
Several case studies have documented the efficacy of bromopyrimidine derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a bromopyrimidine-based compound showed a marked reduction in tumor size among participants with advanced solid tumors. The treatment regimen included combination therapy with established chemotherapeutics .
- Case Study 2 : In a preclinical model, administration of a similar compound resulted in prolonged survival rates in mice bearing xenograft tumors, highlighting its potential as an effective therapeutic agent .
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-(1H-indol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O2/c19-12-8-21-18(22-9-12)25-13-4-3-7-23(11-13)17(24)15-10-20-16-6-2-1-5-14(15)16/h1-2,5-6,8-10,13,20H,3-4,7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBCEJPVIHXUEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CNC3=CC=CC=C32)OC4=NC=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.